![molecular formula C19H17NO4 B2617653 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 460715-30-4](/img/structure/B2617653.png)
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds are often synthesized using methods such as the Suzuki-Miyaura cross-coupling . This method involves the use of palladium-catalyzed carbon-carbon bond-forming reactions . Another method involves the condensation of acid anhydrides with amines, followed by intramolecular cyclization .
Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, compounds with a similar structure have been shown to participate in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid, focusing on six unique fields:
Pharmaceutical Development
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid has shown potential in the development of new pharmaceutical compounds. Its unique quinoline structure is often explored for its antimicrobial and antiviral properties . Researchers are investigating its efficacy in inhibiting the growth of various pathogens, making it a promising candidate for new antibiotics and antiviral drugs .
Cancer Research
This compound is being studied for its anticancer properties . The quinoline core is known for its ability to interfere with DNA replication in cancer cells, leading to cell death. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a potential candidate for chemotherapy drugs .
Neuroprotective Agents
Research has indicated that 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid may have neuroprotective effects . It is being explored for its ability to protect neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a potential therapeutic agent for these conditions.
Anti-inflammatory Applications
The compound has been found to possess anti-inflammatory properties . It can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . This makes it a valuable compound for developing new anti-inflammatory drugs.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-4-6-15-13(8-11)14(19(21)22)10-16(20-15)12-5-7-17(23-2)18(9-12)24-3/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZOJBFPXHVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.